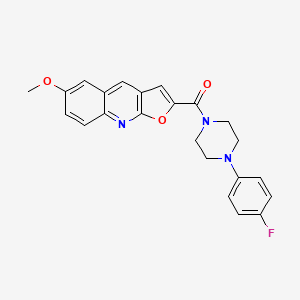

Antitubercular agent-41

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H20FN3O3 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxyfuro[2,3-b]quinolin-2-yl)methanone |

InChI |

InChI=1S/C23H20FN3O3/c1-29-19-6-7-20-15(13-19)12-16-14-21(30-22(16)25-20)23(28)27-10-8-26(9-11-27)18-4-2-17(24)3-5-18/h2-7,12-14H,8-11H2,1H3 |

InChI Key |

LVHSQRZDLFKDQX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC3=C(N=C2C=C1)OC(=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione, a molecule of interest in medicinal chemistry. The document outlines the synthetic pathway, experimental protocols, and physicochemical properties of the reactants and the final product.

Core Synthesis

The synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione is achieved through a condensation reaction between 5-phenylcyclohexane-1,3-dione and 2-aminophenol. This reaction is a common and effective method for the preparation of enaminone derivatives.

Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Physicochemical Properties of Reactants

A clear understanding of the properties of the starting materials is crucial for successful synthesis.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Phenylcyclohexane-1,3-dione | 493-72-1 | C₁₂H₁₂O₂ | 188.22 | 188 |

| 2-Aminophenol | 95-55-6 | C₆H₇NO | 109.13 | 174 |

Experimental Protocol

Adapted Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 5-phenylcyclohexane-1,3-dione (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Reagent: Add 2-aminophenol (1 equivalent) to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 2 to 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-(((2-hydroxyphenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione.

Synthesis Workflow:

Caption: Step-by-step synthesis and purification workflow.

Characterization of 2-(((2-hydroxyphenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione

The characterization of the final product is essential to confirm its identity and purity. Based on the data for the analogous 5,5-dimethyl substituted compound, the following spectroscopic characteristics are expected.[1]

| Spectroscopic Data | Expected Characteristics |

| Melting Point | Expected to be a solid with a distinct melting point. For comparison, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione has a melting point of 249 °C.[1] |

| IR (Infrared) | Expected to show characteristic peaks for N-H, C=O, and C=C stretching vibrations. The analogous compound shows peaks at 2980, 2950, 1678, and 1040 cm⁻¹.[1] |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl and hydroxyphenyl rings, the vinyl proton of the aminomethylene group, and the protons of the cyclohexane ring. The analogous compound shows a broad singlet for the hydroxyl proton, a doublet for the vinyl proton, and multiplets for the aromatic protons.[1] |

| ¹³C NMR | The carbon NMR spectrum should display signals for the carbonyl carbons, the aromatic carbons, and the carbons of the cyclohexane ring. The analogous compound shows peaks around 199.8 and 197.2 ppm for the carbonyl carbons.[1] |

Potential Biological Significance

While direct biological studies on 2-(((2-hydroxyphenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione are not extensively reported, structurally related compounds have shown promising biological activities. For instance, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione has been identified as a potential anti-tuberculosis agent.[1][2] This suggests that the core scaffold of 2-(((2-hydroxyphenyl)amino)methylene)-cyclohexane-1,3-dione may be a valuable pharmacophore for the development of new therapeutic agents. Further research is warranted to explore the biological profile of the 5-phenyl substituted derivative.

Logical Relationship of Related Compound's Activity:

Caption: Relationship between a known active compound and the target molecule.

References

The Discovery and Development of Cyclohexane-1,3-dione Derivatives as Potent Antitubercular Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent discovery and development of novel antitubercular agents with new mechanisms of action. The cyclohexane-1,3-dione scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of M. tuberculosis. This technical guide provides an in-depth overview of the discovery, synthesis, biological evaluation, and structure-activity relationships of two key series of cyclohexane-1,3-dione derivatives: 2-phenylaminomethylene-cyclohexane-1,3-diones and oxymethylene-cyclo-1,3-diones.

Lead Compound Identification and Antitubercular Activity

A significant breakthrough in the exploration of the cyclohexane-1,3-dione scaffold was the identification of lead compounds through whole-cell phenotypic screening of large small-molecule libraries against M. tuberculosis H37Rv.[1][2][3] This approach led to the discovery of initial hits, which were subsequently optimized through medicinal chemistry efforts to enhance their potency and drug-like properties.

2-Phenylaminomethylene-cyclohexane-1,3-dione Series

High-throughput screening identified 2-(((2-hydroxyphenyl)thio)methylene)-cyclohexane-1,3-diones (compounds 5 and 6) as initial hits.[1][3] Structure-activity relationship (SAR)-guided synthesis led to the development of a library of 37 analogues, resulting in the identification of three lead compounds: 37, 39, and 41.[1][2][3] Among these, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (compound 39, also referred to as PAMCHD) , emerged as the most promising candidate.[1][2][3]

Compound 39 exhibited a minimum inhibitory concentration (MIC) of 2.5 µg/mL against M. tuberculosis H37Rv, a potency comparable to the standard anti-TB drugs ethambutol, streptomycin, and levofloxacin.[1][2][3] Further studies demonstrated its tuberculostatic and tuberculocidal properties. A key feature of compound 39 is its high specificity for M. tuberculosis, showing no significant activity against other Gram-positive and Gram-negative bacteria, or even against the non-pathogenic M. smegmatis.[1][2] Importantly, PAMCHD maintained its activity against various clinical isolates, including multidrug-resistant (MDR) strains.

Oxymethylene-cyclo-1,3-dione Series

Another fruitful avenue of investigation involved the synthesis of a series of substituted oxymethylene-cyclo-1,3-diones. These compounds were synthesized through the condensation of a 1,3-cyclicdione, substituted phenols or alcohols, and triethyl orthoformate. Screening of this library against M. tuberculosis H37Rv identified two highly potent compounds: 2-(2-hydroxyphenoxymethylene)-5,5-dimethylcyclohexane-1,3-dione and 5,5-dimethyl-2-(2-trifluoromethylphenoxymethylene)cyclohexane-1,3-dione , both with an impressive MIC of 1.25 µg/mL.

Quantitative Data Summary

The following tables summarize the key quantitative data for the most promising cyclohexane-1,3-dione derivatives.

Table 1: Antitubercular Activity of Lead 2-Phenylaminomethylene-cyclohexane-1,3-diones against M. tuberculosis H37Rv

| Compound ID | Structure | MIC (µg/mL) |

| 37 | 2-(((2-hydroxyphenyl)amino)methylene)-cyclohexane-1,3-dione | 5-10[1][3] |

| 39 (PAMCHD) | 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione | 2.5[1][2][3] |

| 41 | 2-(((2-hydroxyphenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione | 5-10[1] |

Table 2: Antitubercular Activity of Lead Oxymethylene-cyclo-1,3-diones against M. tuberculosis H37Rv

| Compound Name | MIC (µg/mL) |

| 2-(2-hydroxyphenoxymethylene)-5,5-dimethylcyclohexane-1,3-dione | 1.25 |

| 5,5-dimethyl-2-(2-trifluoromethylphenoxymethylene)cyclohexane-1,3-dione | 1.25 |

| 2-(2,4-difluoro-phenoxymethylene)-5,5-dimethylcyclohexane-1,3-dione | 5 |

| 2-(2-bromophenoxymethylene)-5,5-dimethylcyclohexane-1,3-dione | 10 |

Table 3: Cytotoxicity of Lead 2-Phenylaminomethylene-cyclohexane-1,3-diones

| Compound ID | Cell Line | Concentration (µM) | % Growth Inhibition |

| 39 (PAMCHD) | Four human cell lines | 50 | <20%[1][2][3] |

| 40 | HEK-293 | 50 | 64.12%[3] |

| 40 | HCT-116 | 50 | 60.70%[3] |

| 41 | HEK-293 | 50 | 52.79%[3] |

Structure-Activity Relationship (SAR)

The development of these potent antitubercular agents was guided by a systematic exploration of their structure-activity relationships. Key findings include:

-

The Cyclohexane-1,3-dione Moiety is Crucial: Replacement of the cyclohexane-1,3-dione core with a cyclopentane-1,3-dione resulted in a dramatic loss of activity.[3]

-

The o-hydroxyl Aryl Ring is Essential: The presence of a hydroxyl group at the ortho position of the phenyl ring is critical for antitubercular activity.[1]

-

Substitution at the C-5 Position of the Cyclohexane Ring Influences Potency: The presence of a 5,5-gem-dimethyl substitution on the cyclohexane-1,3-dione ring, as seen in the highly potent compound 39, appears to be optimal for activity.[1] Compounds with no substitution at this position or with other substituents were less active.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of cyclohexane-1,3-dione antitubercular agents.

Antitubercular Activity Assay (Middlebrook 7H9 Broth Microdilution)

The in vitro antitubercular activity is determined using a broth microdilution method in Middlebrook 7H9 broth.

Materials:

-

Middlebrook 7H9 broth base

-

Glycerol

-

ADC (Albumin-Dextrose-Catalase) supplement

-

96-well microtiter plates

-

Mycobacterium tuberculosis H37Rv culture

-

Test compounds and standard antitubercular drugs (e.g., isoniazid, rifampicin)

Procedure:

-

Prepare Middlebrook 7H9 broth supplemented with glycerol and ADC according to the manufacturer's instructions.

-

Prepare serial twofold dilutions of the test compounds and standard drugs in the 96-well plates.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, followed by a 1:20 dilution in broth.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a drug-free control well.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add a resazurin-based indicator to each well and incubate for a further 24 hours.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change of the indicator from blue to pink, indicating inhibition of bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against human cell lines is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cell lines (e.g., HEK-293, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds

Procedure:

-

Seed the human cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

Mechanism of Action

While the precise molecular target of the 2-phenylaminomethylene-cyclohexane-1,3-dione series has not been definitively elucidated, molecular docking studies with the related oxymethylene-cyclo-1,3-diones suggest that these compounds may target the mycobacterial enoyl-acyl carrier protein reductase (InhA). InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, the major and unique component of the mycobacterial cell wall. Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death. This is the same target as the frontline antitubercular drug isoniazid.

Visualizations

Drug Discovery and Development Workflow

Caption: A workflow diagram illustrating the discovery and development of cyclohexane-1,3-dione antitubercular agents.

Proposed Mechanism of Action via InhA Inhibition

Caption: The proposed mechanism of action involving the inhibition of the InhA enzyme and subsequent disruption of mycolic acid biosynthesis.

Conclusion

Cyclohexane-1,3-dione derivatives, particularly the 2-phenylaminomethylene and oxymethylene series, represent a highly promising class of antitubercular agents. The lead compound, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD), demonstrates potent and specific activity against M. tuberculosis, including MDR strains, with low cytotoxicity. The likely mechanism of action through the inhibition of InhA presents a validated and attractive therapeutic strategy. Further preclinical and clinical development of these compounds is warranted to assess their full therapeutic potential in the fight against tuberculosis.

References

- 1. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of Pyrazolo[1,5-a]pyridine-3-carboxamides as Potent Antitubercular Agents

An In-depth Technical Guide for Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the discovery of novel therapeutic agents with new mechanisms of action. The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has recently emerged as a highly promising chemotype, yielding compounds with potent in vitro and in vivo activity against both drug-susceptible and drug-resistant Mtb strains. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies, experimental protocols, and mechanistic insights for this important class of antitubercular agents.

Core Structure and Numbering

The foundational structure for this series is the pyrazolo[1,5-a]pyridine ring system, functionalized with a carboxamide moiety at the C3 position. SAR studies have systematically explored substitutions at the C2 and C5 positions of the core and on the terminal phenyl ring of the carboxamide side chain.

Structure-Activity Relationship (SAR) Summary

Systematic modification of the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has elucidated key structural features required for potent antitubercular activity. A series of derivatives were designed and synthesized, leading to compounds with nanomolar minimum inhibitory concentrations (MIC) against the Mtb H37Rv strain.[1][2][3] The SAR can be summarized as follows:

-

Pyrazolo[1,5-a]pyridine Core: Initial studies established the importance of the bicyclic pyrazolo[1,5-a]pyridine core. Modifications at the 2- and 5-positions have a significant impact on activity. A 2-methyl group and a 5-methoxy or 5-methyl group were found to be favorable for potent activity against drug-resistant clinical isolates.[4]

-

Carboxamide Linker: The N-benzylic moiety of the carboxamide side chain is crucial for activity.[4][5]

-

Terminal Diaryl Side Chain: Inspired by optimization strategies for other antitubercular agents, the introduction of a substituted diaryl (diphenyl or heterodiaryl) group at the terminus of the side chain was explored to enhance potency, particularly against resistant strains.[4][5] This strategy led to the identification of compounds with exceptional activity. For instance, replacing a phenyl group with a pyridine ring (compound 6i ) or a 2-pyridyl group (compound 6j ) resulted in compounds with MIC values of 0.053 µg/mL and <0.002 µg/mL, respectively, against the H37Rv strain.[5] The thiophene derivative 6l also showed excellent potency (MIC < 0.002 µg/mL).[5]

Table 1: SAR of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives against M. tuberculosis H37Rv

| Compound | R¹ (Core) | R² (Side Chain) | MIC (µg/mL)[4][5] |

| Lead Compound (5) | 2-Me, 5-MeO | Benzyl | - |

| 6i | 2-Me, 5-MeO | 4-(3-pyridyl)benzyl | 0.053 |

| 6j | 2-Me, 5-MeO | 4-(2-pyridyl)benzyl | <0.002 |

| 6l | 2-Me, 5-MeO | 4-(2-thienyl)benzyl | <0.002 |

| INH (Isoniazid) | - | - | 0.025-0.05 |

| TMC207 (Bedaquiline) | - | - | 0.03 |

Experimental Protocols

General Synthetic Chemistry

The pyrazolo[1,5-a]pyridine-3-carboxamide derivatives are synthesized via a multi-step sequence. The key steps involve the formation of the pyrazolo[1,5-a]pyridine core followed by amidation with a suitable amine.[2][3]

-

N-amination of Pyridine: Substituted pyridines undergo N-amination using reagents like O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH).[3]

-

Cycloaddition: The resulting N-aminopyridinium salt is subjected to a 1,3-bipolar cycloaddition reaction with an ethyl propiolate derivative to construct the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.[3]

-

Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.[3]

-

Amidation: The pyrazolo[1,5-a]pyridine-3-carboxylic acid is coupled with a variety of primary amines using standard peptide coupling reagents (e.g., HATU, DIPEA) in a solvent like DMF to yield the final carboxamide products.[4] The requisite primary amines are either commercially available or synthesized via multi-step procedures, often involving Suzuki coupling to create the diaryl moiety, followed by nitrile reduction.[4]

In Vitro Antitubercular Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).

-

Preparation: A suspension of Mtb H37Rv is prepared in 7H9 broth supplemented with OADC and 0.05% Tween 80.

-

Compound Dilution: Compounds are serially diluted in a 96-well microplate.

-

Inoculation: Each well is inoculated with the Mtb suspension to a final concentration of ~10⁵ CFU/mL.

-

Incubation: Plates are incubated at 37°C for 5-7 days.

-

Detection: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. Plates are re-incubated for 24 hours.

-

Reading: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualized Workflows and Relationships

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the creation of the pyrazolo[1,5-a]pyridine-3-carboxamide library.

Structure-Activity Relationship Logic

This diagram outlines the logical progression of the SAR study, demonstrating how initial findings guided subsequent molecular modifications to achieve enhanced potency.

Conclusion

The pyrazolo[1,5-a]pyridine-3-carboxamide class represents a validated and highly promising scaffold for the development of new antitubercular drugs. The SAR is well-defined, with clear vectors for optimization. Notably, the introduction of diaryl side chains has led to compounds with exceptional potency against both drug-sensitive and, critically, drug-resistant strains of M. tuberculosis.[4][6] The low cytotoxicity and significant in vivo efficacy of lead compounds like 6j underscore the therapeutic potential of this series, marking it as a priority for further preclinical and clinical development.[4]

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Whitepaper: In Silico Modeling of Antitubercular Agent-41 Binding to Enoyl-Acyl Carrier Protein Reductase (InhA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1] This necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. The mycobacterial cell wall, a complex structure rich in mycolic acids, is a well-established target for antitubercular drugs.[2][3] A key enzyme in the mycolic acid biosynthesis pathway is the enoyl-acyl carrier protein reductase (InhA).[2][3][4] InhA is a validated target for the frontline antitubercular drug isoniazid.[2][3]

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid approach to identify and optimize potential drug candidates.[5] In silico techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding mechanisms of small molecules to their protein targets at an atomic level.[6][7][8]

This technical guide presents a comprehensive in silico workflow for modeling the binding of a novel, hypothetical antitubercular agent, designated "Antitubercular agent-41," to its putative target, InhA. The methodologies, data analysis, and visualization techniques outlined herein provide a robust framework for the preclinical assessment of new antitubercular drug candidates.

Signaling Pathway: Mycolic Acid Biosynthesis

Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a barrier against hydrophilic drugs and contributing to the pathogen's virulence.[2] The biosynthesis of mycolic acids is carried out by the fatty acid synthase type II (FAS-II) system.[2] InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP, a critical step in the elongation of the fatty acid chain.[4] Inhibition of InhA disrupts the FAS-II pathway, leading to the cessation of mycolic acid synthesis and ultimately, bacterial cell death.[4]

Caption: Mycolic Acid Biosynthesis Pathway and the inhibitory action of this compound on InhA.

Experimental Protocols

A systematic in silico approach was employed to investigate the binding of "this compound" to the InhA enzyme. The workflow is depicted in the diagram below.

Caption: Workflow for the in silico modeling of this compound binding to InhA.

Protein and Ligand Preparation

-

Protein Structure Retrieval: The three-dimensional crystal structure of M. tuberculosis InhA in complex with its NADH cofactor was obtained from the RCSB Protein Data Bank (PDB ID: 1ZID).

-

Protein Preparation: The protein structure was prepared using AutoDock Tools (ADT). This involved removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.

-

Ligand Structure Preparation: The 2D structure of "this compound" was sketched using ChemDraw and converted to a 3D structure. The ligand's geometry was optimized using appropriate force fields. Gasteiger charges were computed, and non-polar hydrogens were merged using ADT.

Molecular Docking

Molecular docking was performed to predict the preferred binding orientation of "this compound" within the InhA active site.

-

Software: AutoDock Vina was utilized for the docking calculations.

-

Grid Box Generation: A grid box with dimensions of 20 x 20 x 20 Å and a spacing of 1 Å was centered on the active site of InhA, encompassing the NADH binding pocket. The center coordinates were set to X=-8.411, Y=38.576, Z=11.141.

-

Docking Protocol: The Lamarckian genetic algorithm was employed with default parameters. The top-ranked binding poses were selected based on their docking scores for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations were conducted to assess the stability of the InhA-"this compound" complex over time in a simulated physiological environment.

-

Software: AMBER20 simulation package was used.

-

System Preparation: The docked complex with the best binding energy was used as the starting structure. The complex was solvated in a TIP3P water box, and counter-ions were added to neutralize the system.

-

Force Fields: The ff03 force field was applied to the protein, and the General Amber Force Field (GAFF) was used for the ligand and the NAD+ cofactor.

-

Simulation Protocol: The system underwent energy minimization, followed by a gradual heating phase to 300 K and an equilibration phase. A production run of 100 ns was then performed under constant pressure and temperature (NPT ensemble).

Binding Free Energy Calculations

The binding free energy of the InhA-"this compound" complex was calculated to provide a more accurate estimation of binding affinity.

-

Method: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method was employed.

-

Calculation: Snapshots from the stable portion of the MD trajectory were used to calculate the binding free energy using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

Results and Data Presentation

The in silico analysis provided quantitative data on the binding affinity and stability of the "this compound"-InhA complex.

Molecular Docking Results

The docking results for the top binding pose of "this compound" are summarized in Table 1. For comparison, the well-known InhA inhibitor triclosan was also docked.

Table 1: Molecular Docking Scores and Binding Interactions

| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| This compound | -11.6 | TYR158, LYS165, ILE215 | 2 |

| Triclosan (Control) | -7.1 | TYR158, MET199 | 1 |

Molecular Dynamics Simulation Analysis

The stability of the protein-ligand complex during the 100 ns MD simulation was evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, as well as the Root Mean Square Fluctuation (RMSF) of individual residues.

Table 2: RMSD and RMSF Analysis from MD Simulation

| System | Average RMSD (Å) | RMSD Range (Å) | Key Residue RMSF (Å) |

| InhA Backbone | 2.9 | 2.7 - 3.1 | TYR158: 0.8, LYS165: 1.1 |

| This compound | 2.6 | 2.4 - 3.0 | - |

The low RMSD values for both the protein and the ligand indicate that the complex remained stable throughout the simulation. The RMSF analysis highlighted the flexibility of key residues in the binding pocket.

Binding Free Energy Calculations

The MM/GBSA calculations provided a more refined estimation of the binding affinity.

Table 3: Binding Free Energy Components

| Compound | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_ele (kcal/mol) | ΔG_solv (kcal/mol) |

| This compound | -45.8 | -55.2 | -20.5 | 29.9 |

The negative binding free energy indicates a favorable interaction between "this compound" and InhA.

Discussion and Conclusion

The in silico modeling presented in this guide provides strong evidence for the potential of "this compound" as a potent inhibitor of M. tuberculosis InhA. The molecular docking studies revealed a high binding affinity, and the molecular dynamics simulations demonstrated the stability of the protein-ligand complex. The binding free energy calculations further corroborated the favorable binding of the compound.

The detailed methodologies and data analysis framework outlined here can be applied to the screening and optimization of other novel antitubercular agents. Future work should involve in vitro enzymatic assays and whole-cell activity assays to validate these in silico findings and further characterize the therapeutic potential of "this compound".

References

- 1. Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycolic acids: deciphering and targeting the Achilles' heel of the tubercle bacillus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 5. Application of Mathematical Modeling and Computational Tools in the Modern Drug Design and Development Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Dynamics Assisted Mechanistic Study of Isoniazid-Resistance against Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico development of potential InhA inhibitors through 3D-QSAR analysis, virtual screening and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of InhA inhibitors: A combination of virtual screening, molecular dynamics simulations and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Antitubercular Agent-41 (Exemplified by Pyrazinamide)

Introduction

This technical guide provides a comprehensive overview of the preliminary toxicity profile of the first-line antitubercular agent, Pyrazinamide (PZA). While the specific designation "Antitubercular agent-41" does not correspond to a known compound in publicly available literature, this document utilizes Pyrazinamide as a representative agent to fulfill the core requirements of a detailed toxicological assessment. Pyrazinamide is a critical component of the standard short-course chemotherapy for tuberculosis, but its use is associated with a significant risk of hepatotoxicity, which is a primary focus of this guide. The information presented herein is intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Metabolism

Pyrazinamide is a prodrug that requires activation to exert its antitubercular effect. It is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase. The exact mechanism of action of POA is not fully elucidated but is thought to involve the disruption of membrane transport and energy metabolism in Mycobacterium tuberculosis.

In humans, PZA is primarily metabolized in the liver. It is hydrolyzed by a microsomal deamidase to POA. POA is then hydroxylated by xanthine oxidase to 5-hydroxy-pyrazinoic acid (5-OH-POA). These metabolites are subsequently excreted by the kidneys.[1][2] The metabolic pathway of PZA is crucial to understanding its toxicity, as the metabolites, particularly POA and 5-OH-POA, are believed to be more toxic than the parent compound.[1][3][4]

Quantitative Toxicity Data

The primary toxicity associated with Pyrazinamide is hepatotoxicity, which appears to be dose-dependent.[2][5] The following tables summarize key quantitative data from various studies.

Table 1: Incidence of Pyrazinamide-Induced Hepatotoxicity in Clinical Studies

| Study Population & Regimen | Dosage of Pyrazinamide | Incidence of Hepatotoxicity | Notes | Reference |

| 114 TB patients on PZA-containing regimen | Not specified | 16% had increased liver enzymes; 7.9% had enzymes >5x normal; 5.3% had hepatitis symptoms | [3] | |

| 705 Turkish adults on INH and RIF | Not specified | 8% developed hepatitis with jaundice | Pyrazinamide was not explicitly mentioned as the causative agent in this cohort, but is a common component of such regimens. | [5] |

| 611 patients on 3 different regimens | Not specified | 4% hepatitis rate across all regimens; 1.3% had jaundice | [5] | |

| 833 patients on 5 different regimens | Not specified | 2.7% developed hepatotoxicity; 0.4% were jaundiced | [5] | |

| 397 patients on combination regimens | Not specified | 3% developed hepatitis with jaundice | All were on rifampin, 10 on pyrazinamide. | [5] |

| Meta-analysis of pyrazinamide-containing regimens | 30 mg/kg | 4.2% | [6] | |

| Meta-analysis of pyrazinamide-containing regimens | 40 mg/kg | 5.5% | [6] | |

| Meta-analysis of pyrazinamide-containing regimens | 60 mg/kg | 9.8% | High-dose did not show a statistically significant increase in hepatotoxicity. | [6] |

| Phase 3 Clinical Trial (Study 31/A5349) | Weight-banded | Therapeutic window for safety (Grade 3+ adverse events) associated with AUCss of 355 mg·h/L in the control arm. | [7] |

Table 2: In Vitro Cytotoxicity of Pyrazinamide and its Metabolites

| Compound | Cell Line | Endpoint | Result | Reference |

| Pyrazinamide (PZA) | HepG2 | Cytotoxicity | Less toxic | [3] |

| Pyrazinoic Acid (POA) | HepG2 | Cytotoxicity | More toxic than PZA | [3] |

| 5-Hydroxypyrazinoic Acid (5-OH-POA) | HepG2 | Cytotoxicity | More toxic than PZA | [3] |

Table 3: Animal Toxicity Data for Pyrazinamide

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Wistar Rats | 500 mg/kg/day (PZA or POA) | 7 weeks | Significant increase in AST and ALT activity. | [3] |

| Wistar Rats (Male and Female) | 1.0 g/kg and 2.0 g/kg | 28 days | Significant elevation of serum ALT and AST. Slight sinusoidal congestion and inflammatory cell infiltration in the liver. | [8] |

Experimental Protocols

In Vitro Cytotoxicity Assay in HepG2 Cells

-

Objective: To assess the direct cytotoxic effects of Pyrazinamide and its metabolites on human liver cells.

-

Cell Line: HepG2 (human hepatoma cell line).

-

Methodology:

-

HepG2 cells are cultured in appropriate media and seeded in 96-well plates.

-

Cells are treated with varying concentrations of Pyrazinamide, Pyrazinoic Acid (POA), and 5-Hydroxypyrazinoic Acid (5-OH-POA).

-

After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

The concentration of each compound that causes a 50% reduction in cell viability (IC50) is calculated to compare their relative toxicities.

-

In Vivo Hepatotoxicity Study in Rats

-

Objective: To evaluate the potential of Pyrazinamide and its primary metabolite, Pyrazinoic Acid, to induce liver injury in a mammalian model.

-

Animal Model: Male Wistar rats.

-

Methodology:

-

Rats are randomly assigned to control and treatment groups.

-

The treatment groups receive daily oral administration of Pyrazinamide or Pyrazinoic Acid at a specified dose (e.g., 500 mg/kg/day) for a defined period (e.g., 7 weeks).[3] The control group receives the vehicle.

-

Body weight and clinical signs of toxicity are monitored throughout the study.

-

At the end of the treatment period, blood samples are collected for biochemical analysis of liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

-

Animals are euthanized, and liver tissues are collected for histopathological examination to assess for signs of cellular damage, inflammation, and necrosis.

-

Clinical Trial Monitoring for Hepatotoxicity

-

Objective: To monitor for and characterize drug-induced liver injury in patients receiving Pyrazinamide-containing antituberculosis therapy.

-

Study Population: Patients diagnosed with active tuberculosis.

-

Methodology:

-

Baseline liver function tests (ALT, AST, bilirubin) are performed before initiating therapy.

-

Patients are educated about the signs and symptoms of hepatitis.

-

Liver function tests are monitored periodically (e.g., monthly) during treatment.

-

Hepatotoxicity is defined based on established criteria, such as an elevation of ALT or AST to more than three to five times the upper limit of normal, or an elevation of bilirubin.

-

If hepatotoxicity is detected, the offending drug(s) may be temporarily or permanently discontinued, and the patient is managed supportively.

-

Visualizations

The preliminary toxicity profile of Pyrazinamide, used here as a proxy for "this compound," is dominated by dose-related hepatotoxicity. In vitro and in vivo studies, along with clinical data, indicate that the metabolites of Pyrazinamide, particularly 5-hydroxy-pyrazinoic acid, are key mediators of this liver injury.[3][4] Careful monitoring of liver function is therefore essential during treatment with Pyrazinamide-containing regimens. The experimental protocols and data presented in this guide provide a framework for the toxicological evaluation of new antitubercular agents. Further research is warranted to fully elucidate the molecular mechanisms of Pyrazinamide-induced hepatotoxicity and to develop strategies to mitigate this adverse effect.

References

- 1. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. A novel mechanism underlies the hepatotoxicity of pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazinamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Clinical and Toxicodynamic Evidence that High-Dose Pyrazinamide Is Not More Hepatotoxic than the Low Doses Currently Used - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. Pyrazinamide-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Novel Antitubercular Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, underscoring the urgent need for the development of new, effective antitubercular agents. A critical step in the preclinical evaluation of any potential new drug is the determination of its in vitro activity against Mtb. In vitro susceptibility testing is essential for establishing the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. This data is fundamental for guiding further preclinical and clinical development, including informing dosage for in vivo studies and providing a benchmark for monitoring the development of resistance.

This document provides detailed protocols for three widely accepted methods for in vitro susceptibility testing of Mycobacterium tuberculosis: the Agar Proportion Method, the Broth Microdilution Method, and the colorimetric Microplate Alamar Blue Assay (MABA). These protocols are designed to be adaptable for testing novel compounds, here referred to as "Antitubercular agent-41".

Data Presentation

Quantitative data from in vitro susceptibility testing should be summarized to facilitate comparison between different compounds, strains, and testing methods. The following table provides a template for presenting such data for a hypothetical "this compound".

| Antitubercular Agent | Testing Method | Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| This compound | Agar Proportion | H37Rv (ATCC 27294) | [Insert Value] |

| This compound | Broth Microdilution | H37Rv (ATCC 27294) | [Insert Value] |

| This compound | Microplate Alamar Blue Assay (MABA) | H37Rv (ATCC 27294) | [Insert Value] |

| This compound | Broth Microdilution | Clinical Isolate 1 (MDR) | [Insert Value] |

| This compound | Broth Microdilution | Clinical Isolate 2 (XDR) | [Insert Value] |

| Isoniazid (Control) | Broth Microdilution | H37Rv (ATCC 27294) | 0.03 - 0.12[1][2] |

| Rifampicin (Control) | Broth Microdilution | H37Rv (ATCC 27294) | 0.06 - 0.25 |

Note: The MIC values for "this compound" are placeholders and should be determined experimentally.

Experimental Protocols

Agar Proportion Method

The agar proportion method is considered a gold standard for Mtb susceptibility testing.[3] It determines the proportion of bacilli in a culture that are resistant to a specific concentration of an antimicrobial agent by comparing the number of colony-forming units (CFU) on drug-containing medium to the number on drug-free medium.[4][5]

Materials:

-

Middlebrook 7H10 or 7H11 agar base

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment

-

Stock solution of "this compound" in an appropriate solvent

-

Sterile distilled water or saline with 0.05% Tween 80

-

Mycobacterium tuberculosis culture (e.g., H37Rv)

-

Quadrant petri dishes

-

Sterile tubes for dilutions

-

Incubator at 37°C with 5-10% CO₂

Protocol:

-

Preparation of Drug-Containing Media:

-

Prepare Middlebrook 7H10 agar according to the manufacturer's instructions and cool to 50-55°C.

-

Add OADC enrichment.

-

Prepare serial dilutions of "this compound" to achieve the desired final concentrations in the agar.

-

Add the appropriate volume of the drug dilution to aliquots of the molten agar. Also, prepare a drug-free control quadrant.

-

Dispense the drug-containing and drug-free agar into the quadrants of the petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

Harvest colonies from a fresh culture of M. tuberculosis.

-

Homogenize the colonies in sterile saline with Tween 80.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Prepare two dilutions of the standardized suspension: a 10⁻² and a 10⁻⁴ dilution.

-

-

Inoculation:

-

Inoculate each of the four quadrants (three with different drug concentrations and one drug-free control) with 100 µL of the 10⁻² and 10⁻⁴ dilutions.

-

The control quadrant is typically inoculated with the 10⁻⁴ dilution, while the drug-containing quadrants are inoculated with the 10⁻² dilution.

-

-

Incubation:

-

Allow the inoculum to dry completely.

-

Seal the plates in CO₂-permeable bags and incubate at 37°C in a 5-10% CO₂ atmosphere for 14-21 days.[6]

-

-

Interpretation of Results:

-

Count the number of colonies on the drug-free control quadrant from the 10⁻⁴ dilution. The count should be between 50 and 200 colonies for a valid test.

-

Count the number of colonies on the drug-containing quadrants.

-

Calculate the percentage of resistant bacilli: (Number of colonies on drug quadrant / Number of colonies on control quadrant) x 100.

-

An isolate is considered resistant if the percentage of growth on the drug-containing medium is ≥1% of the growth on the drug-free control.[3][7] The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population.[5]

-

Broth Microdilution Method

The broth microdilution method is a more high-throughput alternative to the agar proportion method and allows for the determination of a more precise MIC.[1][8]

Materials:

-

Middlebrook 7H9 broth base

-

OADC enrichment

-

Stock solution of "this compound"

-

Mycobacterium tuberculosis culture

-

Incubator at 37°C

Protocol:

-

Plate Preparation:

-

Prepare a serial two-fold dilution of "this compound" in Middlebrook 7H9 broth with OADC in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Include a drug-free well as a positive growth control and a well with sterile broth as a negative control.

-

-

Inoculum Preparation:

-

Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized suspension (typically 1:100 or 1:200) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[2]

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 200 µL.

-

-

Incubation:

-

Seal the plate (e.g., with parafilm) and incubate at 37°C for 7-14 days, or until visible growth is observed in the drug-free control well.

-

-

Interpretation of Results:

-

The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. Growth can be assessed visually or with a plate reader.

-

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric adaptation of the broth microdilution method that provides a rapid and sensitive endpoint determination.[10][11] The assay uses Alamar Blue (resazurin), which is reduced by viable, metabolically active cells from a non-fluorescent blue to a fluorescent pink form.[12]

Materials:

-

All materials for the Broth Microdilution Method

-

Alamar Blue (Resazurin) reagent

-

10% Tween 80 solution

Protocol:

-

Perform the Broth Microdilution assay as described above (Steps 1-4).

-

Addition of Alamar Blue:

-

Interpretation of Results:

-

A color change from blue to pink indicates bacterial growth.

-

The MIC is the lowest drug concentration that prevents the color change (i.e., the well remains blue).[12]

-

Visualization

Experimental Workflow for In Vitro Susceptibility Testing

Caption: General workflow for determining the in vitro susceptibility of a new antitubercular agent.

References

- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M. tuberculosis complex, AFB Agar Proportion Drugs, AFB Agar Proportion Drugs, Ethambutol | Texas DSHS [dshs.texas.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]

- 9. scielo.br [scielo.br]

- 10. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Minimum Bactericidal Concentration (MBC) Assay for Antitubercular agent-41

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents. "Antitubercular agent-41" is a compound identified for its potential activity against M. tuberculosis[1]. While the Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, the Minimum Bactericidal Concentration (MBC) assay is crucial for determining the concentration that results in microbial death[2]. The MBC is defined as the lowest concentration of an antibacterial agent that reduces the viability of the initial bacterial inoculum by ≥99.9%[3][4]. This parameter is vital for preclinical assessment of new drug candidates, as it helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is typically considered bactericidal if the MBC is no more than four times the MIC[2]. These application notes provide a detailed protocol for determining the MBC of "this compound" against Mycobacterium tuberculosis.

Principle of the Assay

The MBC test is performed as a subsequent step to the MIC test. Following the determination of the MIC value through a broth microdilution method, aliquots from the wells of the MIC plate that show no visible bacterial growth are subcultured onto a solid, antibiotic-free growth medium[5][6]. After an appropriate incubation period, the number of surviving colony-forming units (CFU) is determined. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Experimental Protocols

Materials and Reagents

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant clinical isolates.

-

Culture Media:

-

Middlebrook 7H9 Broth Base supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

-

Middlebrook 7H10 or 7H11 Agar Base supplemented with 0.5% (v/v) glycerol and 10% (v/v) OADC.

-

Phosphate Buffered Saline with 0.05% Tween 80 (PBST).

-

-

Test Compound: this compound, stock solution prepared in dimethyl sulfoxide (DMSO).

-

Control Antibiotics: Isoniazid and Rifampicin.

-

Equipment and Consumables:

-

96-well microtiter plates (sterile, flat-bottom).

-

Sterile conical tubes (15 mL and 50 mL).

-

Petri dishes (100 mm).

-

Micropipettes and sterile tips.

-

Biosafety cabinet (Class II or III).

-

Incubator (37°C with 5% CO₂).

-

Spectrophotometer or nephelometer.

-

Vortex mixer.

-

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation:

-

Grow M. tuberculosis in 10 mL of Middlebrook 7H9 broth at 37°C until the mid-log phase (OD₆₀₀ of 0.4-0.8).

-

Adjust the bacterial suspension with fresh 7H9 broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in 7H9 broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL. This will be the working inoculum.

-

-

Drug Dilution:

-

Prepare a 2-fold serial dilution of "this compound" in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

-

Add 100 µL of 7H9 broth to wells in columns 2-12.

-

Add 200 µL of the highest concentration of the drug to column 1.

-

Perform a serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process up to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the working inoculum to wells in columns 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

-

Add 100 µL of sterile 7H9 broth to column 12.

-

Seal the plate and incubate at 37°C for 7-14 days.

-

-

MIC Determination:

-

The MIC is the lowest concentration of "this compound" that shows no visible growth (no turbidity) compared to the growth control well[3].

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

-

Viable Count of Initial Inoculum:

-

Before inoculating the MIC plate, prepare serial 10-fold dilutions of the working inoculum in PBST.

-

Plate 100 µL of the 10⁻³, 10⁻⁴, and 10⁻⁵ dilutions onto Middlebrook 7H10/7H11 agar plates in triplicate.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the colonies to determine the initial CFU/mL.

-

-

Subculturing from MIC Plate:

-

Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC, as well as the growth control well[6].

-

Mix the contents of each selected well thoroughly.

-

Aspirate 100 µL from each of these wells and plate the entire volume onto separate, clearly labeled Middlebrook 7H10/7H11 agar plates.

-

-

Incubation and MBC Determination:

-

Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are clearly visible on the growth control plate.

-

Count the number of colonies on each plate.

-

The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count[3].

-

Data Presentation

The quantitative data from the MIC and MBC assays for "this compound" should be summarized for clear interpretation and comparison.

Table 1: MIC and MBC of this compound against M. tuberculosis

| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

|---|---|---|---|---|---|

| This compound | H37Rv | ||||

| Isoniazid (Control) | H37Rv |

| Rifampicin (Control) | H37Rv | | | | |

Table 2: Colony Forming Unit (CFU) Counts for MBC Determination

| Concentration (µg/mL) | Mean CFU Count | % Survival | % Kill |

|---|---|---|---|

| Initial Inoculum | 100% | 0% | |

| Growth Control | |||

| MIC | |||

| 2 x MIC | |||

| 4 x MIC |

| 8 x MIC | | | |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for MBC determination.

Logical Relationship Diagram

Caption: Relationship between MIC, MBC, and activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. qlaboratories.com [qlaboratories.com]

- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. microchemlab.com [microchemlab.com]

- 5. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols: Cell-Based Assay for Antitubercular Agent-41 in M. tuberculosis-Infected Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, primarily resides and replicates within host macrophages. This intracellular niche provides the bacterium with protection from the host immune system and certain antibiotics. Therefore, the evaluation of novel antitubercular agents requires cell-based assays that model this host-pathogen interaction. These application notes provide a detailed protocol for assessing the intracellular efficacy and cytotoxicity of a novel compound, designated "Antitubercular Agent-41," using an in vitro macrophage infection model. The described workflows are based on established methodologies for screening potential antitubercular drug candidates.

Principle of the Assay

This cell-based assay quantifies the ability of this compound to inhibit the growth of M. tuberculosis within infected macrophages. The protocol involves infecting a macrophage cell line with M. tuberculosis, treating the infected cells with the test compound, and subsequently determining the viability of the intracellular bacteria. A parallel assay is conducted to assess the cytotoxicity of the compound on the host macrophages to ensure that the observed reduction in bacterial viability is not a consequence of host cell death.

Data Presentation

Table 1: Intracellular Efficacy of this compound against M. tuberculosis in Macrophages

| Concentration (µM) | Mean Colony Forming Units (CFU/mL) | Standard Deviation | % Inhibition of Bacterial Growth |

| Untreated Control | 2.5 x 10^5 | 0.3 x 10^5 | 0% |

| This compound (0.1) | 2.2 x 10^5 | 0.25 x 10^5 | 12% |

| This compound (1) | 1.5 x 10^5 | 0.2 x 10^5 | 40% |

| This compound (10) | 0.8 x 10^5 | 0.1 x 10^5 | 68% |

| This compound (50) | 0.2 x 10^5 | 0.05 x 10^5 | 92% |

| Rifampicin (1) | 0.1 x 10^5 | 0.02 x 10^5 | 96% |

Table 2: Cytotoxicity of this compound on Macrophages

| Concentration (µM) | Mean Macrophage Viability (%) | Standard Deviation |

| Untreated Control | 100% | 5.2% |

| This compound (0.1) | 98.5% | 4.8% |

| This compound (1) | 97.2% | 5.1% |

| This compound (10) | 95.8% | 5.5% |

| This compound (50) | 92.3% | 6.0% |

| Staurosporine (1) | 15.4% | 3.2% |

Experimental Protocols

Protocol 1: Intracellular Growth Inhibition Assay

This protocol details the steps to assess the efficacy of this compound against M. tuberculosis residing within macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

This compound

-

Rifampicin (positive control)

-

Sterile phosphate-buffered saline (PBS)

-

Sterile water

-

0.1% Triton X-100 in PBS

-

Middlebrook 7H10 agar plates

-

24-well tissue culture plates

Procedure:

-

Macrophage Seeding: Seed macrophages into 24-well plates at a density of 2 x 10^5 cells per well in complete culture medium and incubate overnight at 37°C with 5% CO2 to allow for adherence.

-

Preparation of M. tuberculosis Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. On the day of infection, wash the bacterial culture with PBS and resuspend in complete cell culture medium without antibiotics. Adjust the bacterial suspension to the desired concentration.

-

Macrophage Infection: Replace the culture medium in the wells with the bacterial suspension at a multiplicity of infection (MOI) of 1:1 (bacteria to macrophage).[1][2] Incubate for 4 hours at 37°C with 5% CO2 to allow for phagocytosis.

-

Removal of Extracellular Bacteria: After the incubation period, aspirate the inoculum and wash the cells three times with warm PBS to remove extracellular bacteria.[3][4]

-

Compound Treatment: Add fresh complete culture medium containing serial dilutions of this compound to the infected cells.[5] Include wells with untreated infected cells (negative control) and cells treated with a known effective concentration of rifampicin (positive control).

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[1]

-

Macrophage Lysis and Bacterial Plating: After incubation, aspirate the medium and lyse the macrophages by adding 0.1% Triton X-100 in PBS to each well.[6] Serially dilute the cell lysates in PBS and plate onto 7H10 agar plates.

-

Colony Forming Unit (CFU) Enumeration: Incubate the agar plates at 37°C for 3-4 weeks. Count the number of colonies to determine the CFU/mL for each treatment condition.

Protocol 2: Macrophage Cytotoxicity Assay

This protocol is essential to determine if the observed antitubercular activity is due to direct action on the bacteria rather than toxicity to the host cells.

Materials:

-

Macrophage cell line (same as in Protocol 1)

-

Complete cell culture medium

-

This compound

-

Staurosporine (positive control for cytotoxicity)

-

Resazurin sodium salt solution or other cell viability reagent (e.g., MTT)

-

96-well tissue culture plates

Procedure:

-

Cell Seeding: Seed macrophages into a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the cells, mirroring the concentrations used in the intracellular growth inhibition assay. Include untreated cells and cells treated with staurosporine.

-

Incubation: Incubate the plate for 72 hours under the same conditions as the infection assay.

-

Viability Assessment: Add the resazurin solution to each well and incubate for 4-6 hours.[7] Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader. The fluorescence intensity is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Visualizations

Caption: Experimental workflow for the intracellular growth inhibition assay.

Caption: Potential mechanism of action for this compound.

References

- 1. reframeDB [reframedb.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Intracellular Delivery of Antituberculosis Drugs to Mycobacterium tuberculosis-Infected Macrophages via Functionalized Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A High-throughput Compatible Assay to Evaluate Drug Efficacy against Macrophage Passaged Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Video: A High-throughput Compatible Assay to Evaluate Drug Efficacy against Macrophage Passaged Mycobacterium tuberculosis [jove.com]

Application Note: Solubilizing Antitubercular Agent-41 for In Vitro Efficacy Screening

Introduction

Antitubercular agent-41 is a novel synthetic compound identified as a potential inhibitor of key metabolic pathways in Mycobacterium tuberculosis.[1][2][3] Its chemical formula is C23H20FN3O3 with a molecular weight of 405.42.[4] Early screenings have indicated significant potential, however, its progression into further in vitro and cellular assays is hampered by its poor aqueous solubility. This document provides a comprehensive guide and detailed protocols for the effective solubilization of this compound to ensure reliable and reproducible results in various experimental setups, such as Minimum Inhibitory Concentration (MIC) assays.[5][6][7]

Physicochemical Properties

The inherent properties of this compound contribute to its challenging solubility profile. Understanding these characteristics is crucial for selecting an appropriate solubilization strategy.

| Property | Value | Source |

| Molecular Formula | C23H20FN3O3 | MedchemExpress[4] |

| Molecular Weight | 405.42 g/mol | MedchemExpress[4] |

| CAS Number | 901032-23-3 | MedchemExpress[4] |

| Appearance | White to off-white crystalline powder | Hypothetical Data |

| LogP (calculated) | 4.8 | Hypothetical Data |

| Aqueous Solubility | < 0.1 µg/mL | Hypothetical Data |

Solubilization Strategies & Data

Due to its lipophilic nature, direct dissolution of this compound in aqueous buffers is not feasible. Several strategies using common laboratory solvents and excipients were evaluated to prepare a high-concentration stock solution. The goal is to achieve a stock concentration that allows for subsequent dilution into aqueous assay media while keeping the final solvent concentration below cytotoxic levels (typically ≤0.5% for DMSO).

The following table summarizes the solubility of this compound in various solvent systems.

| Solvent/Excipient System | Achievable Concentration | Observations | Suitability for In Vitro Assays |

| 100% Dimethyl Sulfoxide (DMSO) | 25 mg/mL (61.6 mM) | Clear solution after brief vortexing. | Recommended. Allows for high concentration stock. Final DMSO concentration in assays must be controlled. |

| 100% Ethanol | 5 mg/mL (12.3 mM) | Requires sonication for 5 minutes to fully dissolve. | Acceptable. Lower stock concentration requires higher volume for dosing, increasing final ethanol concentration. |

| 100% Methanol | 2 mg/mL (4.9 mM) | Limited solubility. | Not Recommended. Stock concentration is too low for most applications. |

| 10% Tween® 80 in Water | < 0.5 mg/mL | Forms a suspension, not a true solution. | Not Recommended for stock. Can be used as a supplement in final assay media to maintain solubility upon dilution. |

| 20% Hydroxypropyl-β-cyclodextrin | 2.5 mg/mL (6.2 mM) | Requires heating to 40°C and extensive vortexing. | Alternative. Useful for assays sensitive to DMSO, but complex preparation is required.[8] |

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution in DMSO, which is suitable for most in vitro screening assays.

Materials:

-

This compound powder (MW: 405.42)

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 405.42 g/mol * 1000 mg/g = 4.05 mg

-

Weighing: Accurately weigh 4.05 mg of this compound powder and place it into a sterile amber vial.

-

Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the vial.

-

Solubilization: Cap the vial tightly and vortex vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication (2-5 minutes) in a water bath can be used to expedite dissolution if necessary.

-

Sterilization: The DMSO stock solution is considered sterile. No filter sterilization is required as it can lead to compound loss through membrane binding.

-

Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile amber microcentrifuge tubes. Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to prevent degradation from repeated freeze-thaw cycles.[4]

This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv using a broth microdilution method in a 96-well plate format.[9][10][11]

Materials:

-

10 mM stock solution of this compound in DMSO

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween® 80

-

M. tuberculosis H37Rv culture in mid-log phase

-

Sterile 96-well flat-bottom microplates

-

Isoniazid (positive control)

-

DMSO (vehicle control)

-

Plate reader for measuring optical density at 600 nm (OD600) or a resazurin-based viability indicator

Procedure:

-

Inoculum Preparation: Adjust the turbidity of the M. tuberculosis H37Rv culture with 7H9 broth to match a 0.5 McFarland standard. Further dilute this suspension 1:200 in 7H9 broth to obtain the final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution Plate:

-

Add 100 µL of 7H9 broth to wells A2 through A11 of a 96-well plate.

-

Create a starting concentration of 200 µM by adding 4 µL of the 10 mM stock solution to 196 µL of 7H9 broth in a separate tube. The DMSO concentration will be 2%.

-

Add 200 µL of this 200 µM solution to well A1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then A2 to A3, and so on, up to well A10. Discard 100 µL from well A10. Well A11 will serve as the no-drug growth control. Well A12 will be the sterile broth control.

-

-

Assay Plate Preparation:

-

Transfer 50 µL from each well of the compound dilution plate to a new 96-well assay plate. This will result in final compound concentrations ranging from 100 µM down to 0.195 µM.

-

Prepare controls:

-

Growth Control: Add 50 µL of 7H9 broth containing 0.5% DMSO.

-

Vehicle Control: Add 50 µL of 7H9 broth containing the highest equivalent concentration of DMSO used in the test wells (e.g., 0.5%).

-

Positive Control: Prepare a serial dilution of Isoniazid.

-

Sterility Control: 100 µL of uninoculated 7H9 broth.

-

-

-

Inoculation: Add 50 µL of the prepared M. tuberculosis inoculum to all wells except the sterility control. The final volume in each well will be 100 µL. The final DMSO concentration across all test wells will be ≤0.5%.

-

Incubation: Seal the plate with a breathable membrane or place it in a secondary container and incubate at 37°C for 7-14 days.

-

MIC Determination:

Visualizations

Caption: Decision workflow for selecting a solubilization strategy.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Caption: Hypothetical signaling pathway targeted by Agent-41.

References

- 1. Potential drug targets in Mycobacterium tuberculosis through metabolic pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are some known drug targets in Mycobacterium tuberculosis? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium | Springer Nature Experiments [experiments.springernature.com]

- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]

- 10. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publications.ersnet.org [publications.ersnet.org]

Application Note: Stability of Antitubercular Agent-41 in Laboratory Conditions

AN-41-STBL-001

Audience: Researchers, scientists, and drug development professionals involved in the preclinical and early-phase development of antitubercular therapies.

Purpose: This document provides a comprehensive overview and detailed protocols for assessing the stability of "Antitubercular agent-41" (hereafter referred to as Agent-41) under various common laboratory stress conditions. The data presented herein serves as a foundational guide for handling, storage, and formulation development.

Summary of Stability Data

The stability of Agent-41 was evaluated in both solid and solution states under conditions of varying temperature, humidity, pH, and light exposure. The primary analytical method for quantification was High-Performance Liquid Chromatography (HPLC) with UV detection. The following tables summarize the percentage of Agent-41 remaining after exposure to the specified conditions over time.

Table 1: Solid-State Stability of Agent-41

| Condition | Time (Days) | % Agent-41 Remaining | Appearance |

| 25°C / 60% RH | 30 | 99.8% | White Powder |

| 25°C / 60% RH | 90 | 99.5% | White Powder |

| 40°C / 75% RH | 30 | 97.2% | White Powder |

| 40°C / 75% RH | 90 | 94.8% | Slight yellow tint |

| 60°C | 15 | 91.5% | Yellowish Powder |

| 60°C | 30 | 85.3% | Yellowish Powder |

Table 2: Solution-State Stability of Agent-41 (1 mg/mL in 10% DMSO/PBS)

| pH | Storage Temp. | Time (Hours) | % Agent-41 Remaining |

| 3.0 | 25°C | 24 | 92.1% |

| 3.0 | 25°C | 72 | 85.6% |

| 7.4 | 4°C | 72 | 99.6% |

| 7.4 | 25°C | 24 | 98.9% |

| 7.4 | 25°C | 72 | 96.5% |

| 9.0 | 25°C | 24 | 90.5% |

| 9.0 | 25°C | 72 | 81.2% |

Table 3: Photostability of Agent-41 (Solid and Solution)

| State | Light Condition (ICH Q1B) | Total Illumination | % Agent-41 Remaining |

| Solid | Cool White Fluorescent | ≥ 1.2 million lux hours | 98.1% |

| Solid | Near UV (320-400 nm) | ≥ 200 watt hours/m² | 97.5% |

| Solution (pH 7.4) | Cool White Fluorescent | ≥ 1.2 million lux hours | 91.3% |

| Solution (pH 7.4) | Near UV (320-400 nm) | ≥ 200 watt hours/m² | 88.7% |

Table 4: Freeze-Thaw Stability of Agent-41 (1 mg/mL in 10% DMSO/PBS, pH 7.4)

| Cycle | % Agent-41 Remaining |

| 1 | 99.8% |

| 3 | 99.5% |

| 5 | 99.1% |

Experimental Protocols & Methodologies

The following protocols detail the procedures used to generate the stability data summarized above.

General HPLC Method for Agent-41 Quantification

-

System: Agilent 1260 Infinity II or equivalent HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Quantification: Based on the peak area of a standard curve prepared from a reference standard of Agent-41.

Protocol for Solid-State Stability Testing

-

Accurately weigh approximately 5-10 mg of Agent-41 solid into 2 mL clear glass vials.

-

Prepare multiple vials for each condition and time point.

-

Place the open vials into calibrated stability chambers set to the conditions specified in Table 1 (e.g., 40°C / 75% Relative Humidity).

-

At each designated time point (e.g., 30 and 90 days), remove one vial from each condition.

-

Record any changes in physical appearance.

-

Dissolve the contents in a known volume of 50% Acetonitrile/Water to achieve a theoretical concentration of ~100 µg/mL.

-

Vortex for 2 minutes and centrifuge to pellet any insoluble material.

-

Analyze the supernatant by the HPLC method described in section 2.1 to determine the remaining concentration.

Protocol for Solution-State pH Stability Testing

-

Prepare a 10 mg/mL stock solution of Agent-41 in 100% DMSO.

-

Prepare three buffer systems:

-

pH 3.0: Citrate Buffer

-

pH 7.4: Phosphate-Buffered Saline (PBS)

-

pH 9.0: Borate Buffer

-

-